Cyanamide, calcium

Vue d'ensemble

Description

Calcium carbimide, also known as calcium cyanamide, is a chemical compound with the formula CaCN₂. It is primarily used as an alcohol-sensitizing agent, similar to disulfiram, to treat chronic alcoholism. When consumed with alcohol, it causes unpleasant reactions, thereby discouraging alcohol intake .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcium carbimide is synthesized by heating calcium carbide (CaC₂) with nitrogen gas (N₂) at high temperatures (around 1,000°C). The reaction is as follows:

CaC2+N2→CaCN2+C

Industrial Production Methods

In industrial settings, the production of calcium carbimide involves the same reaction but on a larger scale. The calcium carbide is placed in a furnace, and nitrogen gas is passed over it. The reaction is exothermic, and the heat generated helps sustain the high temperature required for the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

Calcium carbimide undergoes several types of chemical reactions, including:

Hydrolysis: When exposed to water, calcium carbimide hydrolyzes to form calcium carbonate and ammonia.

CaCN2+3H2O→CaCO3+2NH3

Oxidation: It can be oxidized to form calcium cyanate.

CaCN2+O2→CaCNO+CO2

Reduction: Under reducing conditions, it can form calcium carbide and nitrogen gas.

CaCN2+2C→CaC2+N2

Common Reagents and Conditions

Common reagents used in reactions with calcium carbimide include water, oxygen, and carbon. The conditions vary depending on the desired reaction, but high temperatures are often required .

Major Products Formed

The major products formed from reactions involving calcium carbimide include calcium carbonate, ammonia, calcium cyanate, and calcium carbide .

Applications De Recherche Scientifique

Calcium carbimide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the production of other chemicals.

Biology: It is studied for its effects on enzyme activity and metabolic pathways.

Medicine: It is used as an alcohol-sensitizing agent to treat chronic alcoholism.

Industry: It is used in the production of fertilizers and as a desulfurizing agent in steel manufacturing

Mécanisme D'action

Calcium carbimide works by inhibiting the enzyme acetaldehyde dehydrogenase, which is involved in the metabolism of alcohol. This inhibition leads to the accumulation of acetaldehyde, a toxic metabolite of alcohol, causing unpleasant symptoms such as nausea, vomiting, and headache when alcohol is consumed. This aversive reaction helps discourage alcohol intake .

Comparaison Avec Des Composés Similaires

Similar Compounds

Disulfiram: Like calcium carbimide, disulfiram is used to treat chronic alcoholism by causing unpleasant reactions when alcohol is consumed.

Acamprosate: Another compound used in the treatment of alcoholism, but it works by stabilizing chemical balance in the brain rather than causing aversive reactions.

Uniqueness

Calcium carbimide is unique in its dual role as both an alcohol-sensitizing agent and a reagent in chemical synthesis. Its ability to hydrolyze to form ammonia makes it useful in fertilizer production, setting it apart from other alcohol-sensitizing agents .

Propriétés

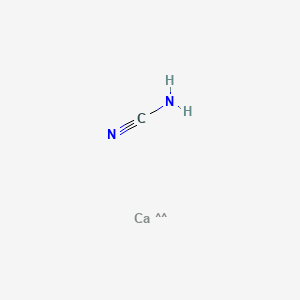

Formule moléculaire |

CH2CaN2 |

|---|---|

Poids moléculaire |

82.12 g/mol |

InChI |

InChI=1S/CH2N2.Ca/c2-1-3;/h2H2; |

Clé InChI |

LHQWDZSUXOBDOJ-UHFFFAOYSA-N |

Impuretés |

... Contaminants /other than calcium carbide/ are carbon, Ca(OH)2, CaO, and CaCO3. |

SMILES |

C(#N)N.[Ca] |

SMILES canonique |

C(#N)N.[Ca] |

Point d'ébullition |

Sublimes >2102 °F (NTP, 1992) sublimes Sublimes |

Color/Form |

Pure calcium cyanamide occurs as glistening, hexagonal crystals belonging to the rhombohedral system Colorless crystals or powder White crystals |

Densité |

2.29 at 68 °F (NTP, 1992) 2.29 at 20 °C/4 °C 2.3 g/cm³ 2.29 |

melting_point |

2372 °F (NTP, 1992) Approximately 1340 °C 2372 °F 2444 °F |

Description physique |

Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers. Colorless, gray, or black crystals or powder (fertilizer); Note: Commercial grades may contain calcium carbide; [NIOSH] COLOURLESS CRYSTALS. Colorless, gray, or black crystals or powder. Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] |

Solubilité |

Decomposes (NTP, 1992) Insoluble in organic solvents Essentially insoluble in water (decomposes) Solubility in water: reaction Insoluble |

Pression de vapeur |

0 mmHg (approx) (NIOSH, 2022) 0 mmHg (approx) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.